molecular formula C5H7BrO B13104239 4-Bromo-pent-4-enal CAS No. 36884-29-4

4-Bromo-pent-4-enal

Katalognummer: B13104239
CAS-Nummer: 36884-29-4
Molekulargewicht: 163.01 g/mol
InChI-Schlüssel: HWNIKMWOKPJLHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-pent-4-enal is an organic compound with the molecular formula C5H7BrO It is characterized by the presence of a bromine atom attached to a pentenal structure, which includes a double bond between the fourth and fifth carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromo-pent-4-enal can be synthesized through several methods. One common approach involves the bromination of pent-4-enal. This reaction typically requires the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-pent-4-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group in this compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: 4-Bromo-pentanoic acid

    Reduction: 4-Bromo-pent-4-enol

    Substitution: Various substituted pent-4-enal derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

4-Bromo-pent-4-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Bromo-pent-4-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

    4-Chloro-pent-4-enal: Similar structure but with a chlorine atom instead of bromine.

    4-Fluoro-pent-4-enal: Contains a fluorine atom in place of bromine.

    4-Iodo-pent-4-enal: Features an iodine atom instead of bromine.

Uniqueness: 4-Bromo-pent-4-enal is unique due to the specific reactivity imparted by the bromine atom. Bromine is more reactive than chlorine and fluorine but less so than iodine, providing a balance of reactivity and stability that can be advantageous in certain chemical reactions and applications.

Eigenschaften

CAS-Nummer

36884-29-4

Molekularformel

C5H7BrO

Molekulargewicht

163.01 g/mol

IUPAC-Name

4-bromopent-4-enal

InChI

InChI=1S/C5H7BrO/c1-5(6)3-2-4-7/h4H,1-3H2

InChI-Schlüssel

HWNIKMWOKPJLHW-UHFFFAOYSA-N

Kanonische SMILES

C=C(CCC=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.